(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one
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Overview
Description
(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one is a complex organic compound characterized by its unique structure, which includes hexafluorinated and nitropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazinyl group: This can be achieved by reacting a suitable hydrazine derivative with a nitropyridine compound under controlled conditions.
Introduction of the hexafluoro group: This step often involves the use of hexafluoropropene or similar fluorinating agents.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound, often using catalysts and specific reaction conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, safety measures are crucial due to the reactive nature of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hexafluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which (E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hexafluorinated group can enhance binding affinity, while the nitropyridinyl group can participate in redox reactions, influencing the compound’s activity. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.
Properties
Molecular Formula |
C10H6F6N4O3 |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |
InChI |
InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19)/b6-4+ |
InChI Key |
VYLHYIFFUWAAKZ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)NN/C(=C/C(=O)C(F)(F)F)/C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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